molecular formula C14H17N5O2 B2808615 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 1210372-31-8

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No.: B2808615
CAS No.: 1210372-31-8
M. Wt: 287.323
InChI Key: JLPUJSNZYUYFHT-UHFFFAOYSA-N
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Description

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound featuring imidazole and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Structural Features

  • Imidazole Ring : Known for its biological activity, particularly in enzyme interactions.
  • Oxalamide Moiety : Enhances binding properties through hydrogen bonding.
  • Pyridine Group : Contributes to the compound's overall reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Derivative :
    • Reaction of 2-methylimidazole with an alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.
  • Synthesis of the Oxalamide :
    • The imidazole derivative is reacted with oxalyl chloride to form an intermediate, which is subsequently reacted with 6-methylpyridin-2-amine.

Synthesis Overview Table

StepReactionConditions
1Imidazole formationBasic conditions
2Oxalamide synthesisInert atmosphere, dichloromethane

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity through binding interactions facilitated by the oxalamide group.

Case Studies

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in cancer cell lines:

  • Antiproliferative Activity :
    • Compounds containing imidazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and MDA-MB-231).
    • Mechanistic studies reveal that these compounds induce G2/M phase cell cycle arrest and apoptosis in sensitive cell lines .

Comparison with Similar Compounds

CompoundStructureBiological Activity
2-MethylimidazoleSimple imidazole derivativeKnown for antimicrobial properties
Oxalamide DerivativesVarious structures with oxalamide groupsUsed in pharmaceuticals for diverse applications
N1-(2-Methylimidazolyl) derivativesVariants with different substituentsExhibit varied anticancer activities

Research Findings

Recent studies highlight the potential of this compound as a promising candidate for further development in cancer therapy. Its unique structural features allow for diverse interactions within biological systems, suggesting avenues for targeted drug design.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-10-4-3-5-12(17-10)18-14(21)13(20)16-7-9-19-8-6-15-11(19)2/h3-6,8H,7,9H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUJSNZYUYFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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